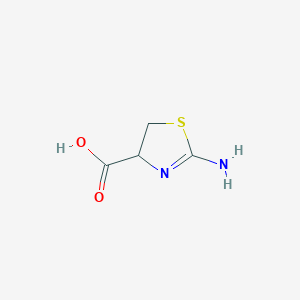

2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024510 | |

| Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-thiazoline-4-carboxylic acid is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2150-55-2 | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-delta(2)-thiazoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2150-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-thiazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dihydrothiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminothiazoline-4-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48431VN59G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE-4-CARBOXYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA), a significant heterocyclic compound. This document details its physicochemical characteristics, spectroscopic data, synthesis, and analytical methodologies, presenting the information in a structured and accessible format for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 2150-55-2, is a derivative of thiazoline.[1] It is recognized for its role as an intermediate in the industrial synthesis of L-cysteine and as a biomarker for cyanide poisoning, formed from the condensation of cysteine and cyanide.[1] The compound exists as a white to pale beige powder.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O₂S | [1] |

| Molecular Weight | 146.17 g/mol | [1] |

| Melting Point | 197-203°C (decomposes) | [1] |

| Boiling Point (Predicted) | 405.9 ± 55.0 °C | [1] |

| Density (Predicted) | 1.85 g/cm³ | [1] |

| pKa (Predicted) | 2.31 ± 0.20 | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO (very slightly, heated) and Methanol (slightly, heated). | [1] |

| Appearance | White to Pale Beige Powder | [1] |

| Refractive Index (Predicted) | 1.78 | [1] |

| Vapor Pressure | 1E-07 mmHg at 25°C | [1] |

| Stability | Hygroscopic | [1] |

Tautomerism

An important characteristic of this compound is its existence in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[1] This tautomerism involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. The stability of these tautomers can be influenced by the surrounding environment, such as the solvent.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information available for this compound.

| Spectroscopic Technique | Key Findings |

| 13C NMR | Spectra available, provides information on the carbon skeleton. |

| Mass Spectrometry (MS) | GC-MS data available, useful for molecular weight determination and fragmentation analysis. |

| Infrared (IR) Spectroscopy | FTIR spectra available, shows characteristic peaks for functional groups such as N-H, C=O, and C-N. |

| Raman Spectroscopy | Spectra available, offers complementary vibrational information to IR. |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of methyl chloroacrylate with thiourea.[1] A general laboratory-scale synthesis for related 2-aminothiazole-4-carboxylic acid derivatives involves the hydrolysis of the corresponding ester.

General Hydrolysis Procedure for Synthesis:

-

Dissolution: The starting methyl ester of the desired 2-aminothiazole-4-carboxylic acid derivative (1.0 equivalent) is added to a stirring solution of sodium hydroxide (e.g., 85 mM).

-

Heating: The mixture is heated (e.g., to 50-60°C) and stirred for a period (e.g., 30 minutes) until a clear solution is formed.

-

Cooling and Acidification: The solution is then cooled to room temperature and acidified with an acid such as 1 M hydrochloric acid to a pH of 3-4.

-

Precipitation and Collection: The formation of a precipitate indicates the product. This precipitate is collected using a Buchner funnel.

-

Purification: The collected solid is then recrystallized from a suitable solvent, such as methanol, to yield the purified this compound derivative.

Analytical Methods for Quantification

The quantification of this compound in biological samples is important, particularly in the context of its use as a biomarker. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and sensitive method.

General LC-MS/MS Protocol:

-

Sample Preparation:

-

Biological samples (e.g., plasma, urine) are subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.

-

An internal standard may be added before extraction to ensure accuracy.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

A C18 reverse-phase column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the parent and product ions of the analyte.

-

Biological Significance and Applications

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. For instance, certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, which are involved in bacterial antibiotic resistance. Additionally, the 2-aminothiazole-4-carboxylate scaffold is being explored for the development of new anti-tubercular agents targeting enzymes like β-ketoacyl-ACP synthase (mtFabH).[3]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. The compiled data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

References

- 1. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Elucidation of the Molecular Structure: A Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid (ACTA) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a thiazoline ring, an amino group, and a carboxylic acid moiety, presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive elucidation of the molecular structure of ACTA, drawing upon fundamental principles of spectroscopic analysis and chemical synthesis. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will present expected spectroscopic characteristics based on data from closely related analogues and established chemical principles.

Molecular Structure and Key Features

This compound possesses the chemical formula C₄H₆N₂O₂S and a molecular weight of approximately 146.17 g/mol . The core of the molecule is a five-membered dihydrogenated thiazole ring.

Tautomerism: A critical feature of ACTA is its existence in a tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid. This equilibrium involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. The amino form is generally considered the major tautomer.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of ACTA would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H4 | 4.5 - 5.0 | Doublet of doublets (dd) | Chiral center, coupled to the two H5 protons. |

| H5a | 3.4 - 3.8 | Doublet of doublets (dd) | Diastereotopic proton, showing geminal and vicinal coupling. |

| H5b | 3.2 - 3.6 | Doublet of doublets (dd) | Diastereotopic proton, showing geminal and vicinal coupling. |

| -NH₂ | 7.0 - 8.0 | Broad singlet | Chemical shift is solvent and concentration dependent. |

| -COOH | 10.0 - 13.0 | Broad singlet | Acidic proton, chemical shift is highly variable. |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| C2 (C=N) | 165 - 175 |

| C4 (CH) | 60 - 70 |

| C5 (CH₂) | 35 - 45 |

| COOH | 170 - 180 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ACTA, Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed.

Expected Fragmentation Pattern:

The mass spectrum of ACTA is expected to show a molecular ion peak [M]⁺ at m/z 146. Key fragmentation pathways would likely involve:

-

Loss of H₂O: [M - 18]⁺

-

Loss of COOH: [M - 45]⁺

-

Loss of NH₂CN: [M - 42]⁺

-

Cleavage of the thiazoline ring.

Analysis of the trimethylsilyl (TMS) derivative of ACTA by Gas Chromatography-Mass Spectrometry (GC-MS) has been reported in the literature for its detection in biological matrices. The major fragments observed for the tris-TMS derivative are at m/z 245, 347, and 362.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (amine) | 3100-3500 | Medium, broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=N stretch (imine/amidine) | 1640-1690 | Medium to strong |

| N-H bend (amine) | 1550-1650 | Medium |

| C-N stretch | 1250-1350 | Medium |

| C-S stretch | 600-800 | Weak to medium |

Synthesis of this compound

A common and effective method for the synthesis of the 2-aminothiazoline scaffold is the Hantzsch thiazole synthesis. For ACTA, a plausible synthetic route involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

Proposed Synthetic Pathway

The synthesis of ACTA can be envisioned starting from methyl 2-chloro-3-hydroxypropanoate, which can be obtained from serine. However, a more direct industrial synthesis involves the reaction of methyl chloroacrylate with thiourea.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol Outline

Materials:

-

Methyl 2-chloroacrylate

-

Thiourea

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Reaction: A solution of methyl 2-chloroacrylate in methanol is treated with an equimolar amount of thiourea. The reaction mixture is stirred at room temperature or with gentle heating.

-

Cyclization: The initial adduct undergoes spontaneous cyclization to form the methyl ester of this compound.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide.

-

Acidification: The reaction mixture is then acidified with an acid, like hydrochloric acid, to precipitate the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Structure Elucidation Workflow

The logical flow for the structure elucidation of a novel compound like ACTA would follow a systematic approach, integrating data from various analytical techniques.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound is characterized by a dihydrogenated thiazole ring system with amino and carboxylic acid functional groups, and it exists in tautomeric equilibrium with its imino form. While comprehensive experimental spectroscopic data is not widely published, a combination of predicted NMR and IR spectra, along with mass spectrometry fragmentation analysis, provides a consistent and robust model of its molecular architecture. The Hantzsch synthesis provides a reliable method for its preparation. Further investigation, particularly single-crystal X-ray diffraction, would provide the ultimate confirmation of its three-dimensional structure. This guide serves as a foundational resource for researchers working with this important class of heterocyclic compounds.

An In-depth Technical Guide to 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic Acid: A Key Biomarker in Cyanide Exposure

Introduction

2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid, systematically named according to IUPAC nomenclature, is a heterocyclic organic compound with significant relevance in both industrial biochemistry and clinical toxicology. Also widely known by its common name, 2-aminothiazoline-4-carboxylic acid (ACTA or ATCA), this molecule serves as a crucial intermediate in the industrial synthesis of the amino acid L-cysteine.[1] More critically for the scientific and medical communities, it has emerged as a stable and reliable biomarker for the forensic and clinical diagnosis of cyanide poisoning.[2][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological role, and the analytical methods for its detection, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a white, solid organosulfur compound.[1] It exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | --INVALID-LINK-- |

| Synonyms | 2-Aminothiazoline-4-carboxylic acid (ACTA, ATCA) | [1] |

| CAS Number | 2150-55-2 | [1] |

| Molecular Formula | C₄H₆N₂O₂S | [1][5] |

| Molar Mass | 146.17 g/mol | [5] |

| Melting Point | 197-203 °C (decomposes) | [5] |

| Appearance | White solid | [1] |

Synthesis

Industrial Synthesis

In an industrial setting, 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a key intermediate in the production of L-cysteine. The process involves the reaction of methyl chloroacrylate with thiourea.[1]

Biological Formation in Cyanide Exposure

From a toxicological standpoint, the in vivo formation of this compound is of paramount importance. It is a product of the detoxification pathway of cyanide.[6] Cyanide reacts with the amino acid cystine to form 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid.[6][7] This reaction is a crucial component of the body's mechanism to neutralize the toxic effects of cyanide.

Biological Significance and Role as a Biomarker

The primary biological significance of 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid lies in its role as a stable metabolite of cyanide.[3][8] Direct measurement of cyanide in biological samples is challenging due to its volatility and reactivity.[2] In contrast, ATCA is a stable compound, making it an excellent biomarker for confirming cyanide exposure in both clinical and forensic investigations.[2][3][4]

Elevated levels of ATCA in biological fluids such as blood and urine are indicative of cyanide exposure. For instance, studies have shown significantly higher plasma levels of ATCA in smokers compared to non-smokers, reflecting the cyanide content in tobacco smoke.[6]

Quantitative Data on ATCA Levels

The following table summarizes key quantitative data regarding ATCA concentrations in various biological samples.

| Sample Type | Condition | Mean ATCA Concentration | Reference |

| Human Plasma | Non-smokers | 11.8 ng/mL | [6] |

| Human Plasma | Smokers | 17.2 ng/mL | [6] |

| Mice Plasma | Endogenous Level (0 mg/kg KCN) | 189 ± 28 ng/mL | [8] |

| Mice Plasma | 10 mg/kg KCN dose | 413 ± 66 ng/mL | [8] |

| Mice Kidney | Endogenous Level | 1.2 ± 0.1 µg/g | [8] |

| Mice Brain | Endogenous Level | 1.6 ± 0.1 µg/g | [8] |

| Mice Lung | Endogenous Level | 1.8 ± 0.2 µg/g | [8] |

| Mice Heart | Endogenous Level | 2.9 ± 0.1 µg/g | [8] |

| Mice Liver | Endogenous Level | 3.6 ± 0.9 µg/g | [8] |

Experimental Protocols

The accurate quantification of 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid in biological matrices is crucial for its use as a biomarker. The following sections detail the methodologies for its determination using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Determination of ATCA in Urine and Plasma by GC-MS

This method involves derivatization of ATCA to make it amenable for GC-MS analysis.

1. Sample Preparation:

-

Spike urine or plasma samples with a known amount of an internal standard (e.g., deuterated ATCA, ATCA-d₂).

-

Dilute and acidify the sample.

-

Perform solid-phase extraction (SPE) using a mixed-mode cation exchange column to isolate ATCA.

-

Elute the analyte from the SPE column.

-

Evaporate the solvent to dryness.

2. Derivatization:

-

Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried residue to derivatize ATCA. This process makes the compound volatile for gas chromatography.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass selective detector.

-

Quantify the derivatized ATCA based on the peak area relative to the internal standard.

Determination of ATCA in Biological Samples by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of ATCA.

1. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, tissue homogenate), add an internal standard. A structural analogue such as 2-aminothiazole-4-carboxylic acid (ATZA) can be used to compensate for matrix effects in electrospray ionization.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant.

2. Solid-Phase Extraction (SPE):

-

The supernatant is subjected to SPE for sample clean-up and concentration of the analyte.

3. LC-MS/MS Analysis:

-

The cleaned extract is dried and reconstituted in the mobile phase.

-

An aliquot is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

The separation is typically achieved on a suitable column, and the quantification is performed using multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.

Signaling and Metabolic Context

Currently, there is no evidence in the scientific literature to suggest that 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is directly involved in a specific cellular signaling pathway. Its primary role in a biological context is as a detoxification product of cyanide.

However, its formation is intrinsically linked to the metabolism of cysteine, a semi-essential amino acid. Cysteine plays a critical role in protein synthesis, is a precursor for the major intracellular antioxidant glutathione, and is involved in the synthesis of taurine and coenzyme A.[9][10][11] The industrial synthesis of L-cysteine via ATCA highlights the structural relationship between these molecules.

Conclusion

2-Amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a molecule of significant interest due to its dual role as an industrial precursor to L-cysteine and as a highly reliable biomarker for cyanide exposure. While it does not appear to be an active participant in cellular signaling, its formation is a critical event in the detoxification of cyanide, linking it to the broader metabolic network of sulfur-containing amino acids. The robust analytical methods developed for its quantification in biological samples are essential tools for forensic science, clinical toxicology, and research into the metabolic fate of cyanide. Further research may yet uncover additional biological roles for this intriguing molecule.

References

- 1. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The potential use of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic marker for cyanide exposure in medicolegal death investigation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. chembk.com [chembk.com]

- 6. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What is the mechanism of L-Cysteine? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (CAS: 2150-55-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, also known as 2-aminothiazoline-4-carboxylic acid (ATCA), is a heterocyclic non-proteinogenic amino acid. It is a molecule of significant interest in several scientific domains. Primarily recognized as a stable and reliable biomarker for cyanide exposure, ATCA is formed endogenously from the reaction of cyanide with L-cysteine. Beyond its role in toxicology, it serves as a key intermediate in the industrial synthesis of L-cysteine and its derivatives have shown a range of biological activities, including antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and biological significance of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid. Its fundamental properties are summarized in the table below. The molecule exists in tautomeric equilibrium with 2-iminothiazolidine-4-carboxylic acid.

| Property | Value | Reference |

| CAS Number | 2150-55-2 | [1][2] |

| Molecular Formula | C₄H₆N₂O₂S | [1] |

| Molecular Weight | 146.17 g/mol | [1] |

| Melting Point | 197-203 °C (decomposes) | [3] |

| Boiling Point | 405.9 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water | [4] |

| Appearance | White solid | [2] |

| InChIKey | VHPXSBIFWDAFMB-UHFFFAOYSA-N | [4] |

| SMILES | NC1=NC(C(=O)O)CS1 | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. In this case, an α-haloacrylate reacts with thiourea.[2]

Experimental Protocol: Synthesis from Methyl 2-chloroacrylate and Thiourea

This protocol is a representative method based on established chemical principles for this class of compounds.

Materials:

-

Methyl 2-chloroacrylate

-

Thiourea

-

Methanol

-

Sodium bicarbonate

-

Hydrochloric acid

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in methanol.

-

Addition of Reactant: To the stirring solution, add methyl 2-chloroacrylate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Hydrolysis: To the resulting residue, add a 1 M solution of sodium bicarbonate and stir at room temperature overnight to hydrolyze the methyl ester.

-

Acidification: Cool the solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a wash with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

DOT Diagram: Synthetic Workflow

Biological Significance and Applications

Biomarker for Cyanide Poisoning

The most well-documented biological role of ATCA is as a stable metabolite of cyanide.[5] Cyanide reacts with the endogenous amino acid L-cysteine to form ATCA. This reaction provides a basis for its use as a biomarker for cyanide exposure, as elevated levels of ATCA in biological fluids are indicative of cyanide poisoning.

DOT Diagram: Formation of ATCA from Cyanide and Cysteine

Intermediate in L-Cysteine Synthesis

ATCA is a key intermediate in the industrial production of L-cysteine. Microbial enzymes can efficiently convert DL-ATCA into L-cysteine, providing a commercially viable route to this important amino acid.

Antimicrobial and Other Biological Activities of Derivatives

While the core molecule's biological activity is primarily linked to its role as a metabolite, derivatives of 2-aminothiazole-4-carboxylic acid have shown a broader range of pharmacological potential. Studies have demonstrated that certain derivatives possess activity against Mycobacterium tuberculosis.[6] Other derivatives have been investigated for their potential as inhibitors of metallo-β-lactamases and for their anticancer properties.[7][8]

Analytical Methodology

The quantification of ATCA in biological matrices is crucial for its application as a biomarker. Several analytical techniques have been developed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the determination of ATCA in plasma, urine, and tissue samples.

Experimental Protocol: Quantification of ATCA in Plasma by LC-MS/MS

Sample Preparation:

-

Protein Precipitation: To a plasma sample, add a three-fold volume of acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve peak shape.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of ATCA to a specific product ion.

DOT Diagram: Analytical Workflow for ATCA Quantification

Toxicology and Pharmacokinetics

The toxicological profile of exogenously administered this compound is not extensively studied, as its primary relevance is as an endogenous metabolite. Exposure to the compound may cause irritation.[4] The pharmacokinetics of ATCA are intrinsically linked to the metabolism of cyanide. Following cyanide exposure, ATCA is formed and can be detected in various tissues and is excreted in the urine.

Conclusion

This compound is a multifaceted molecule with significant implications in toxicology, biotechnology, and medicinal chemistry. Its role as a stable biomarker for cyanide poisoning is well-established and supported by robust analytical methodologies. Furthermore, its utility as a precursor in the synthesis of L-cysteine and the biological activities of its derivatives highlight its importance for ongoing research and development in the pharmaceutical and chemical industries. This guide provides a foundational understanding of this key compound for professionals in the field.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

An In-depth Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological context of this compound (ACTA).

Introduction

This compound, also known as ACTA, is a heterocyclic organosulfur compound with the chemical formula C₄H₆N₂O₂S.[1][2][3] It is a derivative of thiazoline and serves as a crucial intermediate in the industrial synthesis of the amino acid L-cysteine.[3] The molecule exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.[3] Beyond its role in chemical synthesis, ACTA has gained attention as a biomarker for cyanide poisoning, formed from the condensation reaction between cyanide and cysteine.[3] Its structural scaffold is also of significant interest in medicinal chemistry for the development of novel therapeutic agents.[4]

Physical and Chemical Properties

The properties of this compound are summarized below. The data is compiled from various sources and includes both experimental and predicted values.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [1][3] |

| CAS Number | 2150-55-2 | [1][2][3][5][6] |

| Molecular Formula | C₄H₆N₂O₂S | [1][2][3][5] |

| Molecular Weight | 146.17 g/mol | [1][2][5][6] |

| Appearance | White to pale beige crystalline powder | [1][5] |

| Melting Point | 197-203 °C (decomposes) 212 °C 220 °C (decomposes) | [1][2][3][5][6] |

| Boiling Point | 405.9 ± 55.0 °C (Predicted) | [5][6] |

| Density | 1.85 g/cm³ | [5][6] |

| Solubility | Slightly soluble in water.[1][3] 1 to 5 mg/mL at 23°C (73°F).[1] Soluble in DMSO (very slightly, heated), Methanol (slightly, heated). | [1][3][5] |

| pKa | 2.31 ± 0.20 (Predicted) | [5] |

| Refractive Index | 1.78 | [5][6] |

| Vapor Pressure | 1 x 10⁻⁷ mmHg at 25°C | [5][6] |

| Stability | Hygroscopic.[5] Stable under standard ambient conditions.[7] | [5][7] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C.[5] | [5] |

Experimental Protocols

Synthesis Protocol: General Method for 2-Aminothiazole-4-carboxylate Scaffold

A common route for synthesizing the 2-aminothiazole-4-carboxylate core structure involves a multi-step process starting from a Darzens reaction, followed by cyclization with thiourea and subsequent hydrolysis.[4][8]

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate Intermediate

-

A Darzens reaction is initiated between methyl dichloroacetate and an appropriate aldehyde. This reaction yields a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.

-

The resulting mixture is extracted using diethyl ether.

-

The crude extract is immediately reacted with thiourea dissolved in methanol.

-

This reaction sequence generates the methyl ester of the 2-aminothiazole-4-carboxylate derivative.[4]

Step 2: Hydrolysis to this compound This procedure describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid product.[8]

-

The methyl ester intermediate (1.0 equivalent) is added to a stirring solution of sodium hydroxide (e.g., 85 mM).

-

The mixture is heated to 50–60°C for approximately 30 minutes until a clear solution is formed.

-

The solution is then cooled to room temperature.

-

Acidify the solution to a pH of 3–4 using 1 M HCl, which will cause the carboxylic acid product to precipitate.

-

Collect the precipitate using a Buchner funnel.

-

The crude product can be further purified by re-crystallization from a suitable solvent, such as methanol, to yield the final this compound.[8]

Caption: General synthesis workflow for the 2-aminothiazole-4-carboxylate scaffold.

Analytical Protocol: Characterization by GC-MS

ACTA can be identified and quantified in biological matrices, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This is particularly relevant for its use as a biomarker.[3]

-

Sample Preparation: Extract ACTA from the biological matrix (e.g., urine, plasma) using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

-

Derivatization: As ACTA is a polar and non-volatile amino acid, derivatization is required to make it amenable to GC analysis. A common method is silylation (e.g., using BSTFA with 1% TMCS) to convert the polar -COOH, -NH₂, and =NH groups into volatile trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized ACTA from other components in the sample extract. A typical temperature program would start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

-

Detection: Use the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for sensitive quantification, targeting characteristic ions of the derivatized ACTA.

-

-

Quantification: Generate a calibration curve using standards of known ACTA concentrations that have undergone the same extraction and derivatization process. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Biological and Medicinal Context

Biomarker for Cyanide Poisoning

ACTA is a recognized metabolic product resulting from cyanide exposure. In the body, the amino acid cysteine reacts with cyanide in a condensation reaction to form ACTA, which is then excreted.[3] The detection of elevated levels of ACTA in urine or plasma serves as a reliable biomarker for confirming cyanide poisoning.[3]

Caption: Logical flow from cyanide exposure to diagnostic confirmation via ACTA detection.

Scaffold for Drug Development

The 2-aminothiazole scaffold, of which ACTA is a fundamental example, is a significant structural unit in medicinal chemistry.[4] Derivatives of this core have been investigated for a wide range of biological activities, including:

-

Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold is being explored as a template for developing inhibitors of enzymes in Mycobacterium tuberculosis, such as the β-ketoacyl-ACP synthase mtFabH.[8]

-

Metallo-β-lactamase (MBL) Inhibitors: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[9]

-

Broad Pharmacological Relevance: This class of compounds is widely recognized for its potential in developing antimicrobial, antifungal, and antihypertensive agents.[10]

References

- 1. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to the Tautomerism of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and as a biomarker, exists in a dynamic equilibrium between two tautomeric forms: the amino and imino isomers. Understanding this tautomerism is crucial for predicting its physicochemical properties, biological activity, and stability, which are critical parameters in drug development and diagnostics. This technical guide provides a comprehensive overview of the tautomeric relationship of this compound, presenting theoretical calculations, discussing the influence of environmental factors, and detailing the experimental protocols for its characterization.

Introduction

This compound, also known as 2-aminothiazoline-4-carboxylic acid (ACTA), is a heterocyclic compound that plays a role as an intermediate in the industrial synthesis of L-cysteine and is recognized as a biomarker for cyanide poisoning.[1] The core of its chemical behavior lies in its existence as a mixture of two tautomers in equilibrium: the This compound (amino form) and the 2-iminothiazolidine-4-carboxylic acid (imino form).[1]

The position of this equilibrium can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its interaction with biological targets and its pharmacokinetic profile. This guide aims to provide a detailed technical understanding of this tautomeric phenomenon.

The Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the exocyclic nitrogen atom and the endocyclic nitrogen atom, coupled with a shift of the double bond.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While experimental quantification of the tautomeric equilibrium for this compound in solution is not extensively documented in readily available literature, computational studies on the closely related 2-amino-2-thiazoline provide valuable insights into the relative stabilities of the tautomers.

A theoretical study by Kassab et al. investigated the gas-phase tautomerism of 2-amino-2-thiazoline using ab initio and DFT methods. Their findings indicate that the amino tautomer is more stable than the imino tautomer in the gaseous state. The calculated thermodynamic parameters are summarized in the table below.

| Thermodynamic Parameter | Value | Method of Determination |

| Iminization Enthalpy (ΔH) | -7.71 kJ/mol | B3LYP/6-311+G(d,p) |

| Iminization Gibbs Free Energy (ΔG) | -10.06 kJ/mol | B3LYP/6-311+G(d,p) |

| Equilibrium Constant (KT) | 58.8 | B3LYP/6-311+G(d,p) |

Note: The negative values for enthalpy and Gibbs free energy indicate that the transformation from the imino to the amino form is exothermic and spontaneous in the gas phase, favoring the amino tautomer. The equilibrium constant (KT = [amino]/[imino]) greater than 1 further confirms the predominance of the amino form.

Solvent Effects

The same computational study noted that solvation is expected to shift the tautomeric preference towards the imino species. This is a critical consideration for drug development professionals, as biological systems are aqueous. The increased polarity of the solvent can stabilize the more polar imino tautomer to a greater extent than the amino form. However, specific experimental quantification of this solvent effect on this compound is a subject for further investigation.

Experimental Protocols for Tautomer Characterization

The determination of the tautomeric ratio in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, Methanol-d4) to a known concentration.

-

Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum. Key signals to monitor include the chemical shifts of the N-H protons and the C-H proton at the 4-position. The amino form is expected to show a single, potentially broad, signal for the -NH2 protons, while the imino form would exhibit distinct signals for the two N-H protons (endocyclic and exocyclic).

-

Acquire a 13C NMR spectrum. The chemical shift of the C2 carbon is particularly diagnostic. In the amino tautomer, this carbon is part of a C=N bond within an amidine system, whereas in the imino form, it is a C=N double bond with an exocyclic imino group, leading to different chemical shifts.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each tautomer.

-

Integrate the signals of non-exchangeable protons that are unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.

-

The equilibrium constant (KT) can be calculated from this ratio.

-

Caption: Workflow for NMR-based quantification of tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet for solid-state analysis or dissolve it in a suitable solvent for solution-phase analysis.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis:

-

Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amine group (typically two bands in the 3500-3300 cm-1 region) and the C=N stretching vibration of the endocyclic double bond.

-

Imino Tautomer: Identify the N-H stretching vibration of the secondary amine in the ring and the exocyclic imine, as well as the C=N stretching vibration of the exocyclic double bond. These will have different frequencies compared to the amino form.

-

Conclusion

The tautomerism of this compound between its amino and imino forms is a fundamental aspect of its chemistry. Computational studies suggest a preference for the amino tautomer in the gas phase, with a likely shift towards the imino form in polar solvents. For drug development professionals and researchers, a thorough characterization of this equilibrium under physiologically relevant conditions is paramount. The application of spectroscopic techniques, particularly NMR, provides a robust methodology for the quantitative analysis of the tautomeric ratio. Further experimental studies are warranted to fully elucidate the influence of solvent and pH on this critical equilibrium, which will ultimately aid in the rational design of novel therapeutics and the refinement of diagnostic applications based on this versatile molecule.

References

The Enzymatic Conversion of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid to L-cysteine: A Technical Guide

Abstract

L-cysteine is a semi-essential amino acid with significant applications in the pharmaceutical, food, and cosmetic industries. While traditional methods for L-cysteine production have relied on the extraction from animal-derived materials, enzymatic synthesis offers a more sustainable and controlled alternative. This technical guide provides an in-depth exploration of the enzymatic conversion of DL-2-Amino-4,5-dihydrothiazole-4-carboxylic acid (DL-ATC) to L-cysteine, a cornerstone of modern industrial L-cysteine manufacturing. This document details the underlying biochemical pathways, presents key quantitative data, and provides comprehensive experimental protocols for researchers and professionals in the field.

Introduction

The industrial synthesis of L-cysteine has evolved significantly, moving away from extraction methods towards more sustainable biotechnological processes. The enzymatic conversion of the synthetic intermediate DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) has emerged as a highly efficient and stereospecific route to produce high-purity L-cysteine.[1][2][3][4] This process leverages a multi-enzyme system found in various microorganisms, which collectively catalyze the conversion of both D- and L-isomers of ATC into L-cysteine.

This guide will elucidate the key enzymes involved in this pathway, namely DL-ATC racemase, L-ATC hydrolase, and N-carbamoyl-L-cysteine (L-NCC) amidohydrolase. We will present a summary of the quantitative data available for this process, including optimal reaction conditions and yields achieved with different microbial systems. Furthermore, detailed experimental protocols for the screening of potent microorganisms, enzyme assays, enzyme immobilization, and product purification are provided to facilitate research and development in this area.

The Biochemical Pathway

The enzymatic conversion of DL-ATC to L-cysteine is a three-step process primarily identified in bacteria of the Pseudomonas genus.[2][3] The pathway ensures the complete conversion of the racemic mixture of ATC into the desired L-cysteine enantiomer.

The key enzymes involved are:

-

DL-ATC Racemase: This enzyme catalyzes the interconversion of D-ATC and L-ATC, ensuring that the entire substrate pool can be directed towards L-cysteine synthesis.

-

L-2-Amino-Δ²-thiazoline-4-carboxylic acid hydrolase (L-ATC hydrolase): This enzyme specifically acts on the L-isomer of ATC, catalyzing the hydrolytic cleavage of the thiazoline ring to form N-carbamoyl-L-cysteine (L-NCC).

-

N-carbamoyl-L-cysteine amidohydrolase (L-NCC amidohydrolase): The final step involves the hydrolysis of L-NCC by this enzyme to yield L-cysteine, ammonia, and carbon dioxide.

dot

Caption: Enzymatic pathway of L-cysteine synthesis from DL-ATC.

Quantitative Data

The efficiency of the enzymatic conversion of DL-ATC to L-cysteine is influenced by various factors, including the microbial strain, enzyme characteristics, and reaction conditions. This section summarizes key quantitative data to provide a comparative overview.

Optimal Reaction Conditions

The enzymatic conversion process is sensitive to pH and temperature. Studies on Pseudomonas thiazolinophilum have identified the optimal conditions for the overall reaction.

| Parameter | Optimal Value | Reference |

| pH | 8.2 | [1] |

| Temperature | 42°C | [1] |

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in the pathway provide insights into their efficiency and substrate affinity.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg protein) | Source Organism | Reference |

| L-ATC Hydrolase | L-ATC | 0.35 | 69.0 | Pseudomonas sp. ON-4a | [5] |

| N-carbamoylsarcosine amidohydrolase | N-carbamoylsarcosine | 3.2 | 1.75 | Pseudomonas putida 77 | [6] |

L-cysteine Production Yields

Different microbial strains exhibit varying efficiencies in converting DL-ATC to L-cysteine. The following table presents a comparison of reported yields.

| Microbial Strain | Substrate Concentration | L-Cysteine/L-Cystine Yield | Molar Yield (%) | Reference |

| Pseudomonas sp. AJ 3854 | 10 mg/mL DL-ATC·3H₂O | 6.1 mg/mL | 100 | [3][4] |

| Pseudomonas desmolytica AJ-11071 (mutant) | 110 g/L ATC | 90 g/L | 93 | [7] |

| Pseudomonas sp. HUT-78 | Not specified | Not specified | 60 | [8] |

| Pseudomonas sp. HUT-78 (mutant mHUT-78) | Not specified | Increased by 42% over parent | - | [8] |

| Pseudomonas sp. C-25 (mutant) | Not specified | Enzyme activity of 2747±3.7 U/mL | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic synthesis of L-cysteine from DL-ATC.

Screening and Isolation of DL-ATC Utilizing Microorganisms

Objective: To isolate microorganisms from environmental samples capable of utilizing DL-ATC as a nitrogen source for the production of L-cysteine.

Materials:

-

Soil samples

-

Enrichment medium (per liter): 10 g DL-ATC, 10 g glucose, 5 g K₂HPO₄, 2 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.01 g MnSO₄·4H₂O, pH 7.0

-

Agar plates (enrichment medium with 1.5% agar)

-

Sterile saline solution (0.85% NaCl)

-

Incubator

Protocol:

-

Enrichment:

-

Suspend 1 g of a soil sample in 10 mL of sterile saline solution and vortex thoroughly.

-

Inoculate 1 mL of the soil suspension into a 250 mL flask containing 50 mL of the enrichment medium.

-

Incubate the flask at 30°C with shaking at 200 rpm for 3-5 days.

-

-

Isolation:

-

After incubation, perform serial dilutions of the enrichment culture in sterile saline solution.

-

Spread 100 µL of each dilution onto the agar plates.

-

Incubate the plates at 30°C for 2-4 days until colonies appear.

-

-

Screening:

-

Pick individual colonies and inoculate them into separate tubes containing 5 mL of the enrichment medium.

-

Incubate at 30°C with shaking for 48 hours.

-

Analyze the culture supernatant for the presence of L-cysteine using a suitable method (e.g., ninhydrin assay or HPLC).

-

Select the strains that show the highest L-cysteine production for further characterization.

-

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Highly porous core–shell chitosan beads with superb immobilization efficiency for Lactobacillus reuteri 121 inulosucrase and production of inulin-type ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02241K [pubs.rsc.org]

- 3. Microbial conversion of DL-2-amino-delta2-thiazoline-4-carboxylic acid to L-cysteine and L-cystine: screening of microorganisms and identification of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel assay method for an amino acid racemase reaction based on circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The process of extracting L - cysteine from L - cysteine. [greenskybio.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Spectroscopic and Biological Profile of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (also known as ACTA), a significant metabolite in cyanide detoxification. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a detailed examination of its role in a critical biological pathway.

Spectroscopic Data Analysis

While a complete set of publicly available, raw spectroscopic data for this compound is limited, this section compiles and presents the available information from established chemical databases and related research on similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹³C NMR Data

The following table summarizes the available ¹³C NMR spectral data for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170-185 |

| C2 (Imino Carbon) | ~160 |

| C4 (CH) | ~60 |

| C5 (CH₂) | ~35 |

| Note: Precise, experimentally verified chemical shifts for all carbons are not readily available in the public domain. The values presented are based on typical ranges for similar functional groups and data from related thiazoline structures. |

¹H NMR Data

Detailed experimental ¹H NMR data for this compound is not widely reported. However, based on its structure, the following proton signals would be expected:

-

A signal for the proton at the C4 chiral center.

-

Signals for the two diastereotopic protons on the C5 carbon.

-

A broad signal for the amine (NH₂) protons.

-

A signal for the carboxylic acid (COOH) proton, which is often broad and may exchange with deuterium in deuterated solvents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=N (Imine) | Stretching | 1690-1640 |

| C-N | Stretching | 1350-1000 |

| C-S | Stretching | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆N₂O₂S), the expected molecular ion peak and potential fragmentation patterns are outlined below.

| Analysis Type | Information | Value |

| Molecular Formula | - | C₄H₆N₂O₂S |

| Molecular Weight | - | 146.17 g/mol |

| Expected [M+H]⁺ | m/z | 147.0223 |

Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The thiazoline ring may also undergo characteristic ring-opening reactions.

Experimental Protocols

NMR Spectroscopy Protocol

Sample Preparation: A small amount of this compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Sample Preparation: The IR spectrum could be obtained using either a potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample could be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive ion mode is a common method for analyzing polar molecules like amino acids.

Data Acquisition: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be used to obtain an accurate mass measurement of the molecular ion. For fragmentation analysis (MS/MS), the molecular ion would be isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions would be mass-analyzed.

Biological Pathway: Cyanide Detoxification

This compound is a key metabolite in one of the pathways for the detoxification of cyanide.[1][2] This pathway involves the reaction of cyanide with the sulfur-containing amino acid cysteine.

The diagram below illustrates the formation of this compound as part of the cyanide detoxification process.

This non-enzymatic reaction provides an alternative route to the primary rhodanese-mediated detoxification pathway, which converts cyanide to the less toxic thiocyanate. The formation of ACTA is particularly relevant in cases of cyanide exposure and is being investigated as a potential biomarker for diagnosis.[3][4]

References

- 1. Organ-distribution of the metabolite 2-aminothiazoline-4-carboxylic acid in a rat model following cyanide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Organ-distribution of the Metabolite 2-Aminothiazoline-4-Carboxylic Ac" by Ilona Petrikovics, David E. Thompson et al. [openprairie.sdstate.edu]

- 3. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility Profile of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid (CAS: 2150-55-2) in various solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative and Qualitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential therapeutic applications. The following tables summarize the known solubility of this compound.

Quantitative Solubility

Currently, specific quantitative solubility data for this compound is limited in publicly available literature. The most specific data point found is for its solubility in water.

| Solvent | Temperature (°C) | Temperature (°F) | Solubility |

| Water | 22.8 | 73 | 1 to 5 mg/mL[1][2][3] |

Qualitative Solubility

Qualitative assessments provide a general understanding of the compound's solubility characteristics in common organic solvents.

| Solvent | Solubility Description | Conditions |

| Water | Slightly soluble[1] | - |

| Methanol | Slightly soluble[4][5] | With heating |

| Dimethyl Sulfoxide (DMSO) | Very slightly soluble[4][5][6] | With heating |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The equilibrium solubility assay is a standard method for this purpose. Below are detailed protocols for conducting such an assay.

Equilibrium Solubility Assay Protocol

This protocol outlines the shake-flask method, a common technique to determine the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.

Materials and Equipment:

-

This compound (solid form)

-

Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The concentration of the solute in the solution should not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the concentration obtained from the HPLC analysis and the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in determining the equilibrium solubility of a compound.

Caption: Experimental workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound based on currently available data. Further experimental studies are warranted to establish a more comprehensive quantitative solubility profile in a wider range of solvents and temperatures, which is essential for advancing its research and development.

References

Chiral separation of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid enantiomers

An In-Depth Technical Guide to the Chiral Separation of 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid Enantiomers

Foreword for the Researcher

The stereochemical identity of a molecule is a cornerstone of modern pharmacology and materials science. For chiral molecules, the spatial arrangement of atoms can dictate the entirety of their biological or chemical function. This compound (ACTA), a cyclic amino acid analogue and a key intermediate in the industrial synthesis of L-cysteine, presents a classic yet challenging case for chiral separation.[1] Its structure, containing both a basic amino group and an acidic carboxylic acid, results in a polar, zwitterionic molecule at physiological pH. This inherent polarity complicates its analysis with traditional chromatographic methods.

This guide is structured to provide not just a set of protocols, but a foundational understanding of the principles governing the chiral separation of ACTA. As Senior Application Scientists, our goal is to illuminate the causality behind methodological choices, enabling you to adapt and troubleshoot with confidence. We will explore the predominant strategies, focusing on direct High-Performance Liquid Chromatography (HPLC) as the industry standard, while also considering indirect methods for specific applications. Each section is designed to build upon the last, creating a self-validating framework for your experimental design.

The Analytical Challenge: Understanding the Analyte

The primary obstacle in the chiral separation of ACTA is its physicochemical nature. Like other native amino acids, it is:

-

Zwitterionic: Possessing both a positive and negative charge, which can lead to strong, unpredictable interactions with chromatographic stationary phases.

-

Highly Polar: Resulting in poor solubility in non-polar organic solvents typically used in normal-phase HPLC.

-

Prone to Peak Tailing: The charged functional groups can interact strongly with residual silanols on silica-based columns, leading to poor peak shape and compromised resolution.